molecular formula C20H21N3O B2967666 N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide CAS No. 941902-13-2

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2967666
CAS No.: 941902-13-2
M. Wt: 319.408
InChI Key: QRXZUGSTBVEBSS-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide involves a one-pot, three-component Fischer indolisation followed by N-alkylation. This procedure is rapid, operationally straightforward, and generally high yielding. The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient. Additionally, the use of robust, clean, high-yielding processes ensures minimal by-products and high selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl hal

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXZUGSTBVEBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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